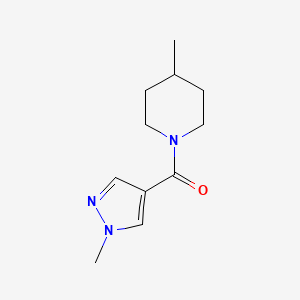
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s as part of research into the structure-activity relationships of cannabinoids. CP-47,497 has been widely used in scientific research to study the effects of cannabinoids on the body and brain.
Wirkmechanismus
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors, leading to the activation of intracellular signaling pathways and the modulation of various physiological processes. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, leading to a range of effects including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has a range of biochemical and physiological effects on the body and brain. It has been shown to activate the endocannabinoid system, leading to the release of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This can lead to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been shown to modulate the release of various neurotransmitters including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body and brain. It is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized, leading to difficulties in maintaining consistent levels of the drug in the body. It is also a synthetic compound and may not accurately reflect the effects of natural cannabinoids.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the development of new therapies for various medical conditions based on the modulation of the endocannabinoid system. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body and brain, particularly with regards to potential toxicity and addiction.
Synthesemethoden
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopentanone with methylmagnesium bromide to form 1-cyclopentyl-2-propanol. This is then reacted with thionyl chloride to form 1-cyclopentyl-2-chloropropane. The final step involves the reaction of 1-cyclopentyl-2-chloropropane with 2,5-dimethylthiophene-3-carboxamide in the presence of a palladium catalyst to form N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been shown to bind strongly to the cannabinoid receptors CB1 and CB2, leading to a range of effects including analgesia, sedation, and appetite stimulation. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide has also been used to study the role of the endocannabinoid system in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)13-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXRSERIRZRNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)





![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)

